4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride
Description
The compound 4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride is a chromone (benzopyranone) derivative characterized by distinct substituents:
- 3-Ethyl group: Enhances lipophilicity compared to smaller alkyl groups.
- 7-Methoxy group: Modulates electronic properties and metabolic stability.
- 2-Methyl group: Influences steric interactions at the chromone core.
- 8-(1-Piperidinylmethyl): A cyclic amine substituent that may improve target binding and solubility as a hydrochloride salt.
Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability .
Properties
CAS No. |
67195-87-3 |
|---|---|
Molecular Formula |
C19H26ClNO3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-2-methyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-4-14-13(2)23-19-15(18(14)21)8-9-17(22-3)16(19)12-20-10-6-5-7-11-20;/h8-9H,4-7,10-12H2,1-3H3;1H |
InChI Key |
DIGWBLPUVXJQTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C.[Cl-] |
Origin of Product |
United States |
Biological Activity
The compound 4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride is a member of the chromone family, which is characterized by a benzopyran structure. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes available research findings on its biological activity and implications.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a piperidine group. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO3 |
| SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)CC4=CC=CC=C4 |
| InChI Key | IHEWREBSBWCPKU-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that compounds within the benzopyran family possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of benzopyran effectively reduced oxidative stress markers in various cell lines, suggesting potential applications in mitigating oxidative damage in diseases such as cancer and neurodegenerative disorders .
Neuroprotective Effects
4H-1-Benzopyran derivatives have been investigated for their neuroprotective effects. In animal models of neurodegeneration, these compounds exhibited the ability to enhance neuronal survival and reduce apoptosis. Specifically, they were shown to modulate signaling pathways associated with neuronal health, including the inhibition of pro-apoptotic factors and activation of neurotrophic signals .
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This action suggests a potential therapeutic role in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Case Studies
-
Neuroprotection in Animal Models :
A study involving rats subjected to induced ischemia revealed that treatment with 4H-1-benzopyran derivatives prior to injury significantly reduced brain damage and improved functional outcomes post-injury. The mechanism was linked to reduced oxidative stress and inflammation in the brain tissue . -
In Vitro Cytotoxicity Studies :
In cell culture studies, the compound was tested against various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that it inhibited cell proliferation in a dose-dependent manner while inducing apoptosis through caspase activation pathways .
Scientific Research Applications
Pharmacological Applications
Antioxidant Properties
Research indicates that derivatives of benzopyran compounds exhibit significant antioxidant activity. The compound in focus has been studied for its ability to scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role.
Neuroprotective Effects
Studies have demonstrated that this compound may exert neuroprotective effects by modulating neuroinflammation and promoting neuronal survival. For instance, in models of Alzheimer's disease, it has shown potential in reducing amyloid-beta toxicity and improving cognitive function.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific cancer types under investigation include breast and prostate cancers.
Case Study 1: Neuroprotective Effects in Alzheimer's Disease
A study conducted on a transgenic mouse model for Alzheimer's disease demonstrated that administration of the compound led to significant improvements in memory retention and reduced levels of neuroinflammation markers. The results indicated a decrease in amyloid plaque formation, suggesting a protective effect against neurodegeneration.
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro studies using human breast cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis at concentrations that were non-toxic to normal cells. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound.
Table 1: Summary of Pharmacological Activities
| Activity | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Neuroprotective | Protects neurons; reduces neuroinflammation | |
| Anticancer | Inhibits cancer cell proliferation |
Table 2: Mechanisms of Action
| Mechanism | Details |
|---|---|
| Enzyme Inhibition | Inhibits oxidative stress-related enzymes |
| Receptor Modulation | Potential interaction with GPCRs |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and pharmacological differences between the target compound and related benzopyranones:
Key Observations:
Substituent Diversity: The 8-position is critical for modulating activity. The target compound’s piperidinylmethyl group contrasts with Flavopiridol’s hydroxy-piperidinyl (enhanced hydrogen bonding) and Dimefline’s dimethylaminomethyl (tertiary amine, lower polarity) . 3-Ethyl vs.
Pharmacological Implications: Flavopiridol’s 5,7-dihydroxy and 2-chlorophenyl groups contribute to its CDK-inhibitory activity, while the target compound lacks these polar moieties, suggesting divergent targets . Dimefline’s dimethylaminomethyl group is associated with CNS stimulation, whereas the target’s piperidinylmethyl may offer metabolic stability due to cyclic amine rigidity .
Solubility and Bioavailability: Hydrochloride salts universally improve solubility.
Q & A
Basic: How can synthesis routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on modular approaches, such as Michael addition for benzopyran core formation (common in benzopyran derivatives) followed by functionalization of the piperidinylmethyl group. For example, demonstrates that alkylation or nucleophilic substitution steps under controlled pH and temperature (e.g., using ethanol or THF as solvents) can enhance regioselectivity . Purification via column chromatography with gradients of petroleum ether/ethyl acetate (as in ) or recrystallization from ethanol/water mixtures may improve purity. Monitor reaction progress using thin-layer chromatography (TLC) or inline HPLC () to identify intermediates and byproducts .
Basic: What analytical techniques are most suitable for characterizing this compound and verifying its structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and piperidinylmethyl integration. Compare coupling constants to similar benzopyran derivatives (e.g., 3-ethyl and 7-methoxy groups in ) .
- LC-MS/HRMS : Validate molecular weight and fragmentation patterns (e.g., loss of HCl from the hydrochloride salt, as seen in ) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, methoxy C-O at ~1250 cm) .
- Elemental Analysis : Confirm chloride content from the hydrochloride salt .
Advanced: How can researchers resolve contradictions in stability data across different solvent systems?
Methodological Answer:
Stability discrepancies often arise from solvent polarity, pH, or light exposure. For example:
- Solvent Polarity : Test stability in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents using accelerated stability studies (40°C/75% RH for 1–4 weeks) and monitor degradation via HPLC ( ) .
- pH Effects : Prepare buffer solutions (pH 3–9) and analyze hydrolysis products (e.g., free base formation from HCl salt) using LC-MS .
- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and track chromophore decomposition (common in benzopyrans; ) .
Advanced: What strategies are recommended for resolving spectral data contradictions (e.g., unexpected NMR splitting or IR shifts)?
Methodological Answer:
- Dynamic Effects in NMR : For unexpected splitting, consider restricted rotation of the piperidinylmethyl group. Variable-temperature NMR (e.g., −50°C to 50°C) can reveal conformational changes .
- IR Anomalies : Compare experimental spectra to computational models (DFT calculations for vibrational modes) or databases like NIST Chemistry WebBook () .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., methoxy vs. methyl groups) by growing single crystals from acetonitrile/water mixtures .
Basic: What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
Methodological Answer:
- PPE : Use NIOSH-approved respirators (e.g., P95 for particulates) and EN 166-compliant eye protection (). Nitrile gloves and lab coats are mandatory to prevent dermal exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors (common in hydrochloride salts; ) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via authorized facilities ( ) .
Advanced: How can the biological activity of this compound be evaluated in vitro, given its structural complexity?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., piperidinylmethyl groups in show affinity for neurotransmitter receptors) .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with positive controls (e.g., ketoconazole) and IC calculations .
- Permeability Studies : Employ Caco-2 cell monolayers to assess intestinal absorption, correlating results with logP values (calculate via XLogP3; ) .
Basic: What computational methods are effective for predicting physicochemical properties when experimental data are lacking?
Methodological Answer:
- Lipophilicity (logP) : Use XLogP3 or AlogPS algorithms ( reports XLogP3 = 3.6 for a related benzopyran) .
- Aqueous Solubility : Apply the General Solubility Equation (GSE) incorporating melting point (estimated via group contribution methods) and logP .
- pKa Prediction : Tools like MarvinSketch can estimate protonation states of the piperidinyl group and phenolic oxygens .
Advanced: How can researchers address conflicting toxicity data in early-stage preclinical studies?
Methodological Answer:
- Dose-Response Analysis : Conduct OECD 423-compliant acute toxicity studies in rodents, comparing results to structurally similar compounds (e.g., notes acute oral toxicity Category 4 for benzopyrans) .
- Metabolite Profiling : Identify hepatotoxic metabolites via liver microsome assays (e.g., rat S9 fractions) and UPLC-QTOF analysis .
- Controlled Comparisons : Replicate studies under identical conditions (e.g., vehicle, species) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
